4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring with a thiol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or activation of their functions. The triazole ring can also interact with various biological molecules, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(methyl)-4H-1,2,4-triazole-3-thiol
- 4-(ethyl)-4H-1,2,4-triazole-3-thiol
- 4-(butyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar triazole derivatives.
Properties
IUPAC Name |
4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4(2)8-3-6-7-5(8)9/h3-4H,1-2H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJRIWMZIAJIDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NNC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201096 | |
Record name | 2,4-Dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38942-52-8 | |
Record name | 2,4-Dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38942-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-(1-methylethyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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